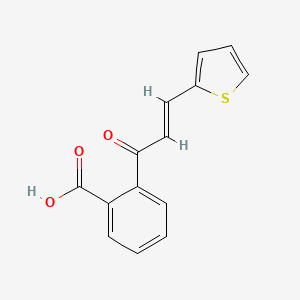

2-(3-Thiophen-2-yl-acryloyl)-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O3S |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

2-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid |

InChI |

InChI=1S/C14H10O3S/c15-13(8-7-10-4-3-9-18-10)11-5-1-2-6-12(11)14(16)17/h1-9H,(H,16,17)/b8-7+ |

InChI Key |

MNOBAOMAKHBFRL-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CS2)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Thiophen 2 Yl Acryloyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-(3-thiophen-2-yl-acryloyl)-benzoic acid would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzoic acid and thiophene (B33073) rings would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic rings and the carbonyl group. The vinyl protons of the acryloyl group would likely resonate in the range of δ 6.5-8.0 ppm, with their coupling constant providing information about their cis/trans geometry. The acidic proton of the carboxylic acid would be expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the ketone and carboxylic acid would be the most downfield signals (δ > 165 ppm). The aromatic and vinylic carbons would resonate in the δ 120-150 ppm region.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.5 (br s, 1H) | 168.0 |

| Ketone (C=O) | - | 190.0 |

| Vinylic α-H | 7.5 (d, 1H, J = 15.5 Hz) | 125.0 |

| Vinylic β-H | 7.8 (d, 1H, J = 15.5 Hz) | 140.0 |

| Benzoic Acid Aromatic-H | 7.4-8.2 (m, 4H) | 128.0-135.0 |

| Thiophene Aromatic-H | 7.1-7.7 (m, 3H) | 127.0-138.0 |

Note: The chemical shifts and coupling constants are illustrative and would need to be confirmed by experimental data.

To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those on the vinyl group and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the benzoic acid ring, the acryloyl linker, and the thiophene ring. For example, correlations would be expected between the vinylic protons and the carbonyl carbon, as well as the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. It would be instrumental in determining the conformation of the molecule, such as the relative orientation of the thiophene and benzoic acid rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibrations would appear as strong absorptions; the carboxylic acid carbonyl would likely be around 1700-1725 cm⁻¹, while the conjugated ketone carbonyl would be at a lower frequency, around 1650-1680 cm⁻¹. researchgate.net The C=C stretching of the vinyl group and the aromatic rings would be observed in the 1580-1640 cm⁻¹ region. researchgate.net The characteristic C-S stretching of the thiophene ring is expected to be weaker and appear in the fingerprint region.

Table 2: Hypothetical FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O Stretch | 1700-1725 |

| Ketone C=O Stretch (conjugated) | 1650-1680 |

| Aromatic & Vinylic C=C Stretch | 1580-1640 |

| C-H Aromatic/Vinylic Stretch | 3000-3100 |

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching vibrations are strong in the IR, C=C and C-S stretching vibrations are often more intense in the Raman spectrum. Therefore, Raman spectroscopy would be particularly useful for characterizing the thiophene ring and the conjugated π-system of the chalcone (B49325) backbone. The symmetric vibrations of the aromatic rings would also be expected to give rise to strong Raman signals.

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within the molecule and provide insights into its conjugation and electronic structure. The extensive π-conjugated system of this compound, encompassing the thiophene ring, the acryloyl bridge, and the benzoic acid moiety, would be expected to give rise to strong UV-Vis absorption bands. Typically, chalcones exhibit intense absorption bands in the UV-A or near-visible region (300-400 nm) corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the planarity of the molecule.

Emission (fluorescence) spectroscopy would indicate whether the molecule is luminescent upon excitation. The fluorescence spectrum, if observed, would be red-shifted compared to the absorption spectrum (Stokes shift) and would provide further information about the excited state properties of the compound. The quantum yield and lifetime of the fluorescence would also be important parameters to characterize.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π→π* transitions. The spectrum of benzoic acid itself shows absorption bands around 230 nm and 274 nm. researchgate.net The introduction of the thiophen-2-yl-acryloyl group creates a much larger conjugated system. Thiophene derivatives are known to absorb in the UV region, and the conjugation with the acryloyl and benzoyl groups would lead to a significant bathochromic (red) shift of the absorption maxima compared to the individual chromophores. nih.gov The position of the absorption bands can also be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Table 1: Expected UV-Vis Absorption Data for this compound (Note: As direct experimental data is not available in the cited literature, this table is predictive based on the properties of related structures.)

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol | ~320-380 | π→π |

| Hexane | ~310-370 | π→π |

The expected λmax values are based on the analysis of similar chalcone structures containing thiophene rings, which typically exhibit strong absorption in this range due to the extended delocalization of π-electrons across the molecule. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule, specifically its ability to emit light after being electronically excited. Chalcone derivatives, particularly those with donor-acceptor character, can be fluorescent. In this compound, the thiophene ring can act as an electron donor and the benzoyl moiety as an electron acceptor, potentially leading to intramolecular charge transfer (ICT) upon excitation, which can influence the fluorescence properties.

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss through non-radiative processes. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often observed in molecules that undergo significant structural rearrangement in the excited state, such as those exhibiting ICT. The fluorescence intensity and the position of the emission maximum can also be highly sensitive to the solvent environment. For some chalcones, fluorescence is weak in solution but enhanced in the solid state or in aggregated forms.

Table 2: Predicted Photophysical Properties of this compound (Note: As direct experimental data is not available in the cited literature, this table is predictive based on the properties of related thiophene-containing chalcones.)

| Property | Predicted Value |

| Excitation Wavelength (λex) | ~320-380 nm |

| Emission Wavelength (λem) | ~400-550 nm |

| Stokes Shift (Δλ) | ~80-170 nm |

| Fluorescence Quantum Yield (ΦF) | Low to moderate |

The predicted values are based on studies of various fluorescent chalcones which show emission in the blue to green region of the spectrum with significant Stokes shifts.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (molecular formula C₁₄H₁₀O₃S), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₄H₁₁O₃S⁺ | 259.0423 |

| [M-H]⁻ | C₁₄H₉O₃S⁻ | 257.0278 |

| [M+Na]⁺ | C₁₄H₁₀O₃SNa⁺ | 281.0243 |

The ability to measure masses with high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" of the molecule's structure.

The fragmentation of chalcones and related aroyl derivatives has been studied, and some general pathways can be predicted for this compound. For the protonated molecule [M+H]⁺, key fragmentation pathways would likely involve cleavages at the bonds adjacent to the carbonyl group and within the acryloyl chain.

Key Predicted Fragmentation Pathways:

Loss of H₂O: From the carboxylic acid group.

Loss of CO: From the ketone and/or carboxylic acid.

Cleavage of the acryloyl chain: Leading to fragments corresponding to the thiophene-acryloyl cation and the benzoyl cation. Specifically, a prominent fragment ion would be expected from the cleavage of the bond between the carbonyl carbon and the benzene (B151609) ring, leading to a benzoyl cation (m/z 105) and a neutral thiophene-acrolein molecule. Another key fragmentation would be the cleavage on the other side of the ketone, leading to a thiophen-2-yl-ethenyl-carbonyl cation.

Fragmentation of the thiophene ring: Loss of fragments such as C₂H₂S.

Fragmentation of the benzoic acid moiety: Loss of COOH or CO₂. The mass spectrum of benzoic acid itself shows a prominent peak at m/z 105, corresponding to the benzoyl cation, and at m/z 77, the phenyl cation.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₄H₁₀O₃S + H]⁺ (Note: This table presents plausible fragment ions based on the fragmentation patterns of related structures.)

| m/z (Predicted) | Proposed Fragment Structure/Formula |

| 241 | [M+H - H₂O]⁺ |

| 231 | [M+H - CO]⁺ |

| 135 | [C₇H₃OS]⁺ (Thiophen-2-yl-propynoyl cation) |

| 121 | [C₇H₅O₂]⁺ (2-Carboxyphenyl cation) |

| 111 | [C₅H₃OS]⁺ (Thiophen-2-yl-carbonyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

By analyzing the pattern of these fragment ions, the connectivity of the different structural units within this compound can be unequivocally confirmed.

Crystallography and Solid State Analysis of 2 3 Thiophen 2 Yl Acryloyl Benzoic Acid

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous data on the crystal system, space group, unit cell dimensions, and the detailed geometry of the molecule.

Although the crystal structure of 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid has not been reported, we can look at a related compound, (E)-(3-(thiophen-2-yl)acryloyl)ferrocene, to infer potential crystallographic parameters. This ferrocene (B1249389) derivative, which shares the (E)-(3-thiophen-2-yl)acryloyl moiety, crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Its unit cell parameters were determined to be a = 5.8315(3) Å, b = 19.9325(13) Å, c = 11.9563(7) Å, and β = 90.11(5)°. researchgate.net It is plausible that this compound could also crystallize in a common, centrosymmetric space group like P2₁/c or P-1, which are frequently observed for organic molecules. mdpi.commdpi.com

Table 1: Crystallographic Data for the Related Compound (E)-(3-(Thiophen-2-yl)acryloyl)ferrocene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₄FeOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8315(3) |

| b (Å) | 19.9325(13) |

| c (Å) | 11.9563(7) |

| β (°) | 90.11(5) |

| Volume (ų) | 1389.75(14) |

| Z | 4 |

Data sourced from the crystal structure of (E)-(3-(thiophen-2-yl)acryloyl)ferrocene. researchgate.net

The acryloyl linker is expected to adopt a trans (E) configuration, which is generally more stable. The planarity of this conjugated system is crucial for electronic communication between the thiophene (B33073) and benzoyl groups. In a polymer containing thiophene-olefin linkages, the torsion angles were found to be very small, indicating a high degree of planarity which enhances π-π stacking and charge transport. mdpi.com

Table 2: Expected Bond Parameters based on Related Structures

| Feature | Expected Value/Observation |

|---|---|

| C=C (acryloyl) | ~1.34 Å |

| C=O (ketone) | ~1.22 Å |

| C-O (acid) | ~1.31 Å |

| C=O (acid) | ~1.25 Å |

| Thiophene C-S | ~1.71 Å |

| Dihedral Angle (Benzene-Acryloyl) | Dependent on steric hindrance |

| Dihedral Angle (Acryloyl-Thiophene) | Likely to be relatively planar |

Values are estimations based on standard bond lengths and data from related compounds.

Analysis of Intermolecular Interactions in the Solid State

The way individual molecules of this compound pack in the solid state is dictated by a variety of non-covalent interactions. These interactions are critical in determining the crystal's stability and physical properties.

The most prominent intermolecular interaction expected in the crystal structure is the hydrogen bonding involving the carboxylic acid group. Carboxylic acids typically form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. mdpi.comnih.gov This common supramolecular synthon involves two molecules linked by a pair of hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.gov The presence of the ketone oxygen could also lead to weaker C-H···O hydrogen bonds, further stabilizing the crystal packing. nih.gov The formation of intra- versus intermolecular hydrogen bonds can significantly influence the resulting structure, with intermolecular bonds often leading to more stable crystalline forms. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. While no polymorphs of this compound have been reported, studies on related molecules like 2-(thiophen-2-yl)-1,3-benzothiazole have revealed the existence of multiple polymorphic forms with varying packing efficiencies. nih.gov

Co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is another possibility. mdpi.com The carboxylic acid group in this compound makes it an excellent candidate for forming co-crystals with other molecules, particularly those containing hydrogen bond acceptors like phosphane oxides or other bases. nih.gov Such studies could lead to new solid forms with modified physicochemical properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-(3-(Thiophen-2-yl)acryloyl)ferrocene |

| 2,2'-Thiodibenzoic acid |

| 2-(Thiophen-2-yl)-1,3-benzothiazole |

Computational Prediction of Crystal Packing and Lattice Energies

The prediction of the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry and materials science. This process, known as crystal structure prediction (CSP), aims to identify the most stable packing arrangements of molecules in a crystal lattice, which correspond to the lowest points on the lattice energy landscape. For a flexible molecule like this compound, with multiple rotatable bonds, the complexity of this landscape is substantial.

Computational approaches to predict crystal packing and lattice energies typically involve a multi-stage process. Initially, a wide range of possible crystal structures are generated using methods that sample different molecular conformations and packing motifs within various possible space groups. This initial search is often guided by empirical force fields, which provide a computationally efficient, albeit approximate, calculation of the intermolecular and intramolecular energies.

Following the generation of a large set of putative crystal structures, a more accurate ranking is performed using more sophisticated energy models. This often involves geometry optimization of the most promising structures using quantum mechanical methods, such as density functional theory (DFT), often with corrections for dispersion interactions which are crucial for accurately describing the van der Waals forces that govern crystal packing. The lattice energy, which is the energy released when molecules come together from the gas phase to form a crystal, is a key metric for ranking the stability of the predicted polymorphs.

To date, specific computational studies detailing the predicted crystal packing and lattice energies for this compound are not available in the public domain. Such a study would require the development of a specific and highly accurate force field or the extensive use of computationally expensive quantum mechanical calculations. The development of "tailor-made" force fields, where parameters are specifically derived for the molecule of interest, has been shown to improve the accuracy of CSP for flexible molecules. nih.gov These force fields are parameterized by fitting to high-level quantum mechanical data for the specific molecule, capturing its unique electronic and conformational properties. nih.gov

Given the chemical functionalities present in this compound—a carboxylic acid capable of forming strong hydrogen bonds, a thiophene ring which can participate in π-π stacking and other specific interactions, and a flexible acryloyl linker—a computational study would need to carefully account for all these potential interactions to reliably predict the crystal structure. The interplay between the strong hydrogen bonding of the carboxylic acid dimers and the potential for π-stacking of the aromatic and heteroaromatic rings would be a key determinant of the final crystal packing.

While general methodologies for CSP are well-established, their application to a specific molecule like this compound would provide valuable insights into its solid-state behavior, including the prediction of potential polymorphs. The following table outlines the typical computational parameters that would be relevant in such a study, although specific values for this compound are not yet determined.

| Computational Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | A well-parameterized force field is crucial for the initial search phase to efficiently sample the vast conformational and packing space. It must accurately model the torsional potentials of the acryloyl linker and the non-bonded interactions of the thiophene and benzoic acid moieties. |

| Lattice Energy (kcal/mol) | The energy of forming the crystal lattice from infinitely separated molecules. | This is the primary thermodynamic criterion for ranking the stability of predicted crystal structures. The global minimum on the lattice energy surface corresponds to the most stable predicted polymorph at 0 K. |

| Crystal Density (g/cm³) | The calculated density of the predicted crystal structure. | Predicted densities can be compared with experimental values if available and provide a check on the reasonableness of the predicted packing. |

| Hydrogen Bond Geometry | Distances and angles of predicted hydrogen bonds. | For this molecule, the geometry of the carboxylic acid dimer hydrogen bonds (O-H···O) would be a critical feature to predict correctly. |

| π-π Stacking Interactions | Distances and orientations between aromatic rings. | The prediction would need to identify and characterize any π-π stacking between the thiophene and/or benzene (B151609) rings, which contribute significantly to the packing energy. |

| Space Group | The symmetry group of the crystal lattice. | The prediction would explore various common space groups for organic molecules to identify the most likely symmetry of the crystal. |

Without specific published research, any values in a data table would be purely hypothetical. The generation of reliable computational data for this compound awaits a dedicated computational investigation.

Theoretical and Computational Chemistry Investigations of 2 3 Thiophen 2 Yl Acryloyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying medium to large organic molecules. DFT calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through a process called geometry optimization. For 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid, the process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. nih.gov The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The α,β-unsaturated ketone system (the acryloyl bridge) is expected to be largely planar to maximize π-conjugation.

Illustrative Optimized Geometrical Parameters:

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| Bond Length | C=C (alkene) | ~1.35 Å |

| Bond Length | C-S (thiophene) | ~1.75 Å |

| Bond Angle | C-CO-C | ~119.5° |

| Dihedral Angle | C=C-C=O | ~180° (s-trans) / ~0° (s-cis) |

Molecules can often exist in several different stable or semi-stable conformations (isomers). An energy landscape analysis explores the potential energy surface of the molecule to identify these conformers and the energy barriers (transition states) between them. For this compound, key rotations would occur around the single bonds connecting the thiophene (B33073) and benzoic acid rings to the central acryloyl unit. Chalcones can exist as s-cis and s-trans conformers related to the orientation around the C-C single bond of the enone moiety. researchgate.net DFT calculations can determine the relative energies of these forms, indicating which is more stable.

Illustrative Relative Energies of Conformers:

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Most stable s-trans planar structure | 0.00 |

| Conformer 2 | s-cis planar structure | ~2.5 - 4.0 |

| Conformer 3 | Twisted (non-planar) benzoic acid ring | ~1.5 - 3.0 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy for electronic excitation. nih.gov In a molecule like this compound, the HOMO is expected to be distributed primarily across the electron-rich thiophene ring and the acryloyl bridge, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the benzoic acid moiety.

Illustrative FMO Data:

| Parameter | Illustrative Energy Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -2.55 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

To understand the distribution of electronic charge, Mulliken population analysis is often performed. This method partitions the total electron density among the atoms, providing a measure of partial atomic charges. It helps identify the most electrophilic and nucleophilic sites in the molecule.

Natural Bond Orbital (NBO) analysis provides a more detailed chemical picture of bonding and orbital interactions. nih.gov It investigates charge delocalization, particularly the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this conjugated system, significant NBO interactions would include π → π* transitions, indicating electron delocalization across the thiophene, acryloyl, and benzoic acid components. This delocalization is key to the molecule's electronic properties. nih.gov

Illustrative Mulliken Atomic Charges:

| Atom | Illustrative Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| O (hydroxyl of acid) | -0.68 |

| C (carbonyl) | +0.45 |

| S (thiophene) | -0.15 |

Spectroscopic Property Prediction

Computational methods are highly effective at predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-visible absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding intensities (oscillator strengths). For a conjugated chalcone (B49325), the spectrum is typically dominated by an intense π → π* transition, which is responsible for its color and UV absorption characteristics. acs.org The main absorption band would correspond to the HOMO → LUMO transition.

Illustrative Predicted Spectroscopic Data:

| Parameter | Illustrative Value | Dominant Transition |

|---|---|---|

| Calculated λmax 1 | ~350 nm | π → π* (HOMO → LUMO) |

| Oscillator Strength (f) | > 0.8 | - |

| Calculated λmax 2 | ~260 nm | π → π* (Localized on aromatic rings) |

| Oscillator Strength (f) | ~0.3 | - |

Simulated NMR, IR, and UV-Vis Spectra

Computational chemistry provides powerful tools to predict the spectral properties of molecules, offering insights that complement experimental data. For "this compound," these simulations would typically be performed using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Simulated Nuclear Magnetic Resonance (NMR) Spectra: Theoretical ¹H and ¹³C NMR chemical shifts would be calculated to predict the magnetic environment of each nucleus. These calculations help in the assignment of experimental spectra and can provide a detailed understanding of the molecule's electronic structure. The GIAO (Gauge-Including Atomic Orbital) method is a common and reliable approach for such predictions.

Simulated Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities would be computed to generate a theoretical IR spectrum. This simulation can identify characteristic vibrational modes, such as the C=O stretching of the carboxylic acid and ketone, the C=C stretching of the acryloyl group, and various vibrations associated with the thiophene and benzene (B151609) rings. These calculations are crucial for interpreting experimental IR spectra and understanding the molecule's vibrational behavior.

Simulated Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.gov These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. For "this compound," the simulations would likely reveal π → π* and n → π* transitions associated with the conjugated system formed by the thiophene, acryloyl, and benzoic acid moieties.

Comparison with Experimental Data

A critical step in computational research is the validation of theoretical models against experimental findings. Once experimental NMR, IR, and UV-Vis spectra for "this compound" are obtained, they would be compared with the simulated spectra. A strong correlation between the theoretical and experimental data would validate the computational methodology and the calculated molecular properties. Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the simulation, prompting further investigation.

Molecular Dynamics Simulations for Conformational Stability and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For "this compound," MD simulations could provide significant insights into its conformational flexibility and its interactions with solvent molecules.

Chemical Reactivity and Mechanistic Pathways of 2 3 Thiophen 2 Yl Acryloyl Benzoic Acid

Reactions Involving the Acryloyl Moiety

The acryloyl group, an α,β-unsaturated carbonyl system, is a key center of reactivity in the molecule. It readily participates in reactions that target the carbon-carbon double bond and the carbonyl group.

The carbon-carbon double bond in the acryloyl moiety is activated by the adjacent electron-withdrawing carbonyl group, making the β-carbon electrophilic and susceptible to nucleophilic attack. This type of reaction, known as a Michael or conjugate addition, is a fundamental transformation for this class of compounds. A variety of nucleophiles can add to the β-position, leading to the formation of a saturated derivative.

The general mechanism involves the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final 1,4-addition product. The reactivity of α,β-unsaturated carbonyls, such as the acryloyl group in the title compound, towards thiols via hetero-Michael addition is a well-studied process. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiol | Cysteine | Thioether derivative |

| Amine | Diethylamine | β-Amino acid derivative |

| Cyanide | Sodium cyanide | γ-Keto nitrile |

This table presents potential nucleophilic addition reactions based on the general reactivity of acryloyl systems. Specific experimental data for 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid was not found in the search results.

The carbon-carbon double bond of the acryloyl group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl and benzoic acid groups. When reacted with a suitable diene, a cyclohexene (B86901) derivative is formed.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle and can undergo both electrophilic and nucleophilic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the substituent already present on the ring.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). pharmaguideline.come-bookshelf.de The sulfur atom can stabilize the intermediate carbocation (the sigma complex) formed during the reaction. Electrophilic attack typically occurs at the C5 position (α to the sulfur and adjacent to the acryloyl substituent) or the C4 position (β to the sulfur). The directing effect of the acryloylbenzoic acid substituent, which is deactivating due to its electron-withdrawing nature, will influence the position of substitution. Generally, electrophilic substitution on a thiophene ring with a deactivating group at the 2-position favors substitution at the C4 and C5 positions. researchgate.netresearchgate.net

Table 2: Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction | Reagent | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Halogenation | Br₂/FeBr₃ | Bromo-substituted derivative |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Acetyl-substituted derivative |

This table outlines potential electrophilic substitution reactions based on the general reactivity of thiophene derivatives. Specific experimental outcomes for this compound were not detailed in the search results.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govresearchgate.netedurev.in The acryloylbenzoic acid substituent is electron-withdrawing and could facilitate such reactions, particularly if a good leaving group is present on the thiophene ring. The mechanism typically proceeds through a Meisenheimer-like intermediate. researchgate.net

Transformations of the Benzoic Acid Carboxyl Group

The carboxylic acid group of the benzoic acid moiety can undergo a variety of transformations common to this functional group.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, although it may require harsh conditions. nih.gov The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this reaction. Radical decarboxylation of benzoic acids can be achieved under specific conditions, for instance, using photoredox catalysis with copper. nih.gov

The carboxylic acid can be converted into more reactive derivatives such as acid anhydrides and acid chlorides.

Acid Anhydride (B1165640) Formation: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent. youtube.comyoutube.com A more common laboratory method involves the reaction of the carboxylate salt with an acyl chloride. libretexts.org This can lead to either a symmetric anhydride or a mixed anhydride if a different acyl chloride is used.

Acid Chloride Formation: The conversion of the carboxylic acid to the corresponding acid chloride is a crucial transformation as it activates the carboxyl group for a wide range of subsequent nucleophilic acyl substitution reactions. libretexts.orgwikipedia.orgyoutube.com This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgresearchgate.netrsc.org The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org

Table 3: Reagents for Acid Chloride Formation

| Reagent | Byproducts | Advantages |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. wikipedia.org |

| Oxalyl chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | Milder reagent, useful for sensitive substrates. wikipedia.org |

This table summarizes common reagents for the synthesis of acid chlorides from carboxylic acids.

Photochemical Reactivity and Photoinduced Transformations

There is no available information regarding the photochemical reactivity of this compound. The interaction of this compound with light, including potential photoisomerization, photocyclization, or photodegradation pathways, has not been documented in the scientific literature.

Oxidation and Reduction Chemistry of the Compound

Specific studies on the oxidation and reduction chemistry of this compound have not been reported. The behavior of this compound in the presence of oxidizing or reducing agents, its redox potentials, and the identity of any resulting transformation products are currently unknown.

Mechanistic Studies using Kinetic Isotope Effects and Reaction Intermediates

No mechanistic studies employing techniques such as kinetic isotope effects to probe reaction pathways involving this compound have been published. Furthermore, there are no reports on the trapping or spectroscopic observation of reaction intermediates that would provide insight into the step-by-step mechanisms of its chemical transformations. While general principles of physical organic chemistry can be applied to hypothesize potential reactive sites—such as the acrylic double bond, the carboxylic acid group, or the thiophene ring—any such discussion would be purely speculative without experimental evidence.

Advanced Functionalization and Applications of 2 3 Thiophen 2 Yl Acryloyl Benzoic Acid Scaffolds in Materials Science

Utilization as Monomers in Conjugated Polymer Synthesis

The presence of a polymerizable thiophene (B33073) ring makes 2-(3-thiophen-2-yl-acryloyl)-benzoic acid a promising monomer for creating novel conjugated polymers. These materials are of high interest for their potential use in organic electronics, such as transistors and solar cells. rsc.org

The synthesis of conjugated polymers from thiophene-based monomers can be achieved through various transition-metal-catalyzed cross-coupling reactions. researchgate.net For a monomer like this compound, methods such as Stille coupling, Suzuki coupling, or direct arylation polymerization (DArP) could be employed to form poly(thiophene-co-benzoic acid) derivatives. rsc.orgnih.gov DArP, in particular, has gained significant interest as it avoids the need for organometallic intermediates by directly coupling C-H bonds with C-Halogen bonds, offering a more atom-economical route. rsc.org

A significant consideration in the polymerization of this monomer is the presence of the acidic proton on the carboxylic acid group. This functional group can interfere with many standard coupling catalysts and organometallic reagents. Therefore, a common strategy would involve the protection of the carboxylic acid, for instance as a methyl or ethyl ester, prior to polymerization. The resulting polymer could then be hydrolyzed under basic conditions to regenerate the carboxylic acid functionality in the final polymer. Alternatively, specific catalytic systems tolerant to acidic functional groups could be utilized.

The distinct components of the this compound monomer are expected to impart specific properties to the resulting polymer. The interplay between the conjugated backbone and the functional side chain would define the material's ultimate performance. The introduction of functional groups onto a polythiophene backbone is known to not only enhance solubility and processability but also to alter the polymer's optical and electronic properties. researchgate.net

The bulky and polar acryloyl-benzoic acid side chain would likely play a crucial role. It is anticipated to enhance the solubility of the otherwise rigid polythiophene backbone in common organic solvents, which is a critical factor for solution-based processing of electronic devices. researchgate.net However, this large side group would also introduce significant steric hindrance, forcing a twist in the polymer backbone. This disruption of planarity would likely decrease the efficiency of π-π stacking between polymer chains, which is essential for efficient charge transport. thieme-connect.com Consequently, while solubility may be improved, the charge carrier mobility might be lower compared to polymers with smaller, more flexible side chains like poly(3-hexylthiophene) (P3HT). acs.org

Table 1: Expected Impact of Monomer Structural Components on Polymer Properties

| Structural Component | Expected Influence on Polymer Property | Rationale |

|---|---|---|

| Polythiophene Backbone | Primary pathway for charge transport; Governs fundamental absorption/emission characteristics. | The conjugated π-system allows for delocalization of electrons, which is fundamental to the semiconducting nature of the material. researchgate.net |

| Acryloyl Linker | Influences backbone conformation and electronic conjugation. | The α,β-unsaturated ketone system extends conjugation from the thiophene to the benzene (B151609) ring, affecting the polymer's band gap. |

| Benzoic Acid Side Chain | Increases solubility; Disrupts interchain packing; Provides a site for H-bonding and further functionalization. | The polar carboxylic acid group enhances affinity for polar solvents. Its bulkiness hinders close packing, potentially reducing mobility but increasing solid-state luminescence. rsc.orgthieme-connect.com |

Integration into Organic Electronic Materials

The functional groups within the this compound scaffold suggest its utility not only in bulk polymeric materials but also as a discrete component in organic thin films and as a building block for specialized emissive materials.

In organic semiconductors, charge transport occurs via carriers hopping between adjacent molecules or polymer chains. nih.gov The efficiency of this process, and thus the charge carrier mobility, is highly dependent on molecular packing, domain orientation, and the presence of grain boundaries in the thin film. nih.govrsc.org For materials derived from this compound, the charge transport would primarily occur along the π-conjugated thiophene systems.

The large, rigid side chain would be a dominant factor in the morphology of thin films. It would likely frustrate the formation of highly crystalline, well-ordered domains, leading to a more amorphous film structure. rsc.org While this can be detrimental to achieving high charge carrier mobilities, it is not always a negative attribute, as amorphous films can lead to more isotropic properties and smoother surfaces. The performance of devices based on such materials relies on optimizing the balance between processability and the nano- and mesoscale morphology of the film. acs.org The mobility in such a system would be expected to be lower than that of highly ordered thiophene-based polymers but could still be suitable for certain applications like sensors or as the donor material in bulk heterojunction solar cells where pristine domain size must be controlled.

Table 2: Representative Charge Carrier Mobilities in Thiophene-Based Polymer Thin Films

| Polymer | Typical Hole Mobility (cm²/Vs) | Key Structural Feature |

|---|---|---|

| Regioregular P3HT | 10⁻³ - 10⁻¹ | Linear alkyl side chains allowing for high crystallinity. |

| PDPP-TVT | > 2.0 | Alternating donor-acceptor copolymer with a planar backbone. mdpi.com |

| PBDTDT | ~1.5 x 10⁻⁴ | Benzodithiophene-based copolymer with good thermal stability. nih.gov |

| Hypothetical Poly(this compound) | Estimated < 10⁻⁴ | Bulky, polar side group likely leading to amorphous morphology. |

Thiophene derivatives are widely used in the design of fluorescent chemosensors due to their favorable photophysical properties and the potential for synthetic modification. rsc.orgresearchgate.net The this compound structure contains a chalcone-like core, a class of compounds known for their fluorescent properties and application as sensors. rsc.orgnih.gov This molecule is well-equipped to act as a chemosensor, where the binding of an analyte induces a change in its fluorescence emission. rsc.org

The carboxylic acid, carbonyl oxygen, and thiophene sulfur atom can all act as potential binding sites for metal ions. The coordination of a cation could lead to either fluorescence quenching (turn-off) or enhancement (turn-on) through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or the disruption of Photoinduced Electron Transfer (PET). rsc.org For instance, thiophene-chalcone derivatives have been successfully developed as selective fluorescent sensors for ferric ions (Fe³⁺). rsc.org The carboxylic acid moiety also makes the molecule a candidate for pH sensing.

Furthermore, there is significant interest in developing highly emissive thiophene-based materials for applications like organic light-emitting diodes (OLEDs). rsc.orgnih.gov A common problem in solid-state emitters is aggregation-caused quenching, where close packing of molecules leads to non-radiative decay pathways. rsc.org The bulky side chain of this compound could be advantageous here, by sterically hindering the cofacial packing of the thiophene rings, thus preserving the fluorescence quantum yield in the solid state. researchgate.net

Role as Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to organize molecules into well-defined, functional architectures. acs.org The this compound molecule possesses distinct features that make it an excellent building block for creating complex supramolecular structures. The ability to program molecules to spontaneously self-assemble into functional superstructures is a key goal in materials science. acs.org

The most powerful directing group on the molecule is the carboxylic acid, which is known to form strong, highly directional hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer, where two molecules are linked via a pair of O-H···O bonds. These dimers can then serve as larger building blocks for further assembly.

In addition to hydrogen bonding, the aromatic thiophene and benzene rings can engage in π-π stacking interactions. The final supramolecular structure—be it a 1D nanowire, a 2D sheet, or a 3D network—will be determined by the complex interplay between the strong hydrogen bonding of the acid groups and the weaker, but significant, π-stacking of the aromatic cores. thieme-connect.comacs.org The fixed geometry of the acryloyl linker will impose constraints on how these interactions can be simultaneously satisfied, leading to potentially novel and complex hierarchical assemblies. mdpi.com

Table 3: Key Non-Covalent Interactions and Potential Supramolecular Motifs

| Interaction Type | Participating Groups | Potential Resulting Motif |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (COOH) | Head-to-head dimers, catemers (chains). |

| π-π Stacking | Thiophene Ring, Benzene Ring | Offset or face-to-face stacking, formation of columnar structures (J- or H-aggregates). thieme-connect.com |

| Dipole-Dipole | Carbonyl Group (C=O) | Contributes to the overall packing and stability of the assembly. mdpi.com |

| C-H···O/S Interactions | Aromatic C-H bonds with Carbonyl Oxygen or Thiophene Sulfur | Weak interactions that provide additional stability and directionality to the crystal packing. |

Self-Assembly into Ordered Nanostructures

No research data is available on the self-assembly properties or the formation of ordered nanostructures involving this compound.

Host-Guest Chemistry and Molecular Recognition

There are no published studies on the host-guest chemistry or molecular recognition capabilities of this compound.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

No literature has been found that describes the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks or coordination polymers.

Design and Synthesis of Ligands for MOF Formation

There are no documented methods for the specific design or synthesis of this compound for the purpose of MOF formation.

Structural and Chemical Properties of MOF Composites

As there are no known MOFs or coordination polymers derived from this compound, no information on the structural and chemical properties of such composites can be provided.

Future Directions and Emerging Research Avenues for 2 3 Thiophen 2 Yl Acryloyl Benzoic Acid

The chalcone (B49325) scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, is a cornerstone in medicinal chemistry and materials science. nih.gov The specific compound, 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid, which incorporates both a thiophene (B33073) ring and a benzoic acid moiety, presents a unique template for future scientific exploration. Emerging research is poised to leverage cutting-edge technologies to synthesize novel analogs, predict their properties, explore new catalytic functions, and develop advanced hybrid materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.